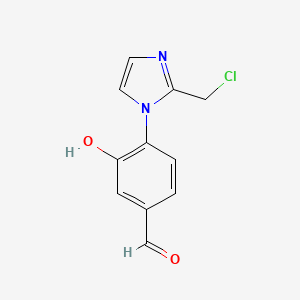
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is a compound that features a benzaldehyde moiety substituted with a chloromethyl-imidazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzaldehyde functional groups allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde typically involves the chloromethylation of an imidazole derivative followed by its coupling with a hydroxybenzaldehyde. One common method involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction conditions often require low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzoic acid.
Reduction: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzyl alcohol.
Substitution: 4-(2-(Substituted methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Bromomethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(2-(Methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Lacks the halogen substitution, which may affect its reactivity and biological activity.
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.
Uniqueness
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is unique due to the presence of both the chloromethyl and hydroxybenzaldehyde groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
4-[2-(chloromethyl)imidazol-1-yl]-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O2/c12-6-11-13-3-4-14(11)9-2-1-8(7-15)5-10(9)16/h1-5,7,16H,6H2 |
Clave InChI |
YWBFHAUSOUBAIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)O)N2C=CN=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


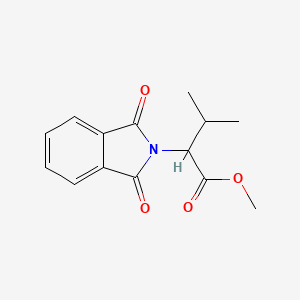
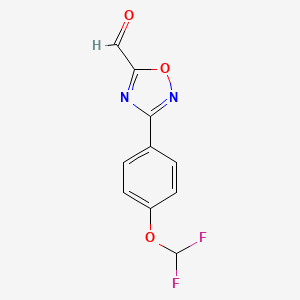
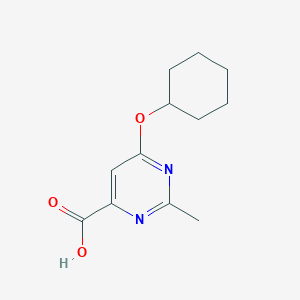

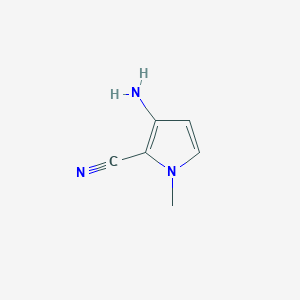


![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)



![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
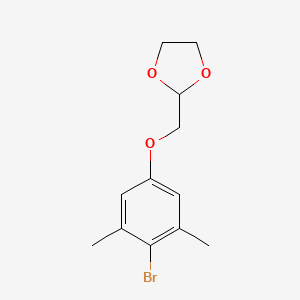
![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)
